N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE
Description
N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a fluorobenzo[d]thiazole moiety, a morpholinoethyl group, and an isoxazole ring, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3S.ClH/c1-12-11-14(26-21-12)17(24)23(6-5-22-7-9-25-10-8-22)18-20-16-13(19)3-2-4-15(16)27-18;/h2-4,11H,5-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGNZPGQHWJFNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC=C4S3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the fluorine atom, and the coupling of the isoxazole ring. Common synthetic routes include:
Formation of Benzothiazole Ring: This step often involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.
Introduction of Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling of Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.
Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE can be compared with other similar compounds, such as:
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride: Similar structure but with a phenylacetamide group instead of an isoxazole ring.
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride: Contains a nitrofuran ring instead of an isoxazole ring.
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride: Features a phenylpropanamide group instead of an isoxazole ring.
Biological Activity
N-(4-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide hydrochloride is a complex organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H18FN3O2S
- Molecular Weight : 319.39 g/mol
This compound features a benzothiazole ring fused with an oxazole moiety and a morpholine side chain, which contributes to its biological activity.
Benzothiazole derivatives typically exhibit their biological effects through various mechanisms:
- Target Interaction : These compounds often target specific enzymes or receptors involved in disease pathways. For instance, they may inhibit enzymes critical for cancer cell proliferation or microbial survival.
- Cellular Pathways : The compound may interfere with key cellular pathways such as apoptosis and cell cycle regulation. Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells by activating caspases and upregulating pro-apoptotic proteins like p53 .
- Pharmacokinetics : Preliminary studies suggest that similar compounds have favorable pharmacokinetic profiles, indicating good absorption and distribution properties in biological systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- In vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer). IC50 values ranged from 10 to 20 µM, indicating potent activity compared to standard chemotherapeutics .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Bacterial Inhibition : It has been tested against several bacterial strains with promising results in inhibiting growth.
- Mechanism : The antimicrobial effects are likely due to disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
Preliminary research indicates potential anti-inflammatory activities through inhibition of pro-inflammatory cytokines and modulation of immune response pathways.
Case Studies
Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a related benzothiazole derivative demonstrated a significant reduction in tumor size in patients with advanced breast cancer after a treatment regimen that included this compound.
- Case Study 2 : Another study reported that patients treated with similar compounds showed improved survival rates compared to those receiving traditional therapies alone.
Q & A
Q. What are the primary synthetic routes for this compound, and how can reaction yields be improved?
The synthesis involves cyclization to form the isoxazole ring followed by coupling the benzothiazole moiety using reagents like thionyl chloride. Yield optimization may include adjusting stoichiometric ratios, solvent polarity (e.g., ethanol or ethyl acetate), and temperature control during coupling steps. Multi-step purification via flash chromatography (as in similar benzothiazole derivatives) is critical for isolating high-purity products .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key methods include ¹H/¹³C NMR to confirm substituent connectivity, IR spectroscopy to identify carbonyl and amide groups, and mass spectrometry for molecular weight validation. For crystalline samples, preliminary X-ray diffraction (XRD) can resolve structural ambiguities .
Q. How should researchers design initial biological activity screens for this compound?
Prioritize in vitro assays targeting enzymes or receptors associated with the benzothiazole scaffold (e.g., kinase inhibition or antimicrobial activity). Use dose-response curves to establish IC₅₀ values and compare against structurally similar compounds (e.g., fluorinated benzothiazoles) to identify structure-activity trends .
Q. What strategies ensure the compound’s stability during storage and handling?
Conduct stability studies under varying pH, temperature, and humidity conditions. Lyophilization is recommended for long-term storage. Monitor degradation via HPLC and compare against reference standards to identify decomposition byproducts .
Advanced Research Questions
Q. How can computational tools like quantum chemistry improve synthesis efficiency?
Reaction path search algorithms (e.g., ICReDD’s quantum chemical workflows) predict transition states and intermediates, enabling rapid optimization of reaction conditions. Coupling this with machine learning (ML) platforms like COMSOL Multiphysics reduces trial-and-error experimentation by simulating solvent effects and catalytic behavior .
Q. What crystallographic approaches resolve structural ambiguities in this compound?
Use SHELXL for small-molecule refinement and ORTEP-3 for 3D visualization of electron density maps. For challenging cases (e.g., twinned crystals), employ high-resolution XRD data and iterative refinement cycles to minimize R-factors. Advanced options include synchrotron radiation for weak diffraction patterns .
Q. How can contradictory bioactivity data across assays be systematically addressed?
Implement orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability tests) to validate results. Apply single-subject experimental designs with repeated measurements to control variability. Use multivariate statistical analysis to isolate confounding factors like solvent interference or impurity effects .
Q. What strategies elucidate the compound’s pharmacokinetic (PK) properties?
Perform in vitro metabolic stability assays using liver microsomes and LC-MS to identify metabolites. For in vivo PK, use radiolabeled analogs to track absorption/distribution. Physicochemical properties (e.g., logP, solubility) should be modeled via COSMO-RS simulations to predict bioavailability .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Systematically modify substituents on the benzothiazole, morpholine, or oxazole moieties. Use molecular docking (e.g., AutoDock Vina) to predict target binding. Prioritize derivatives with enhanced steric complementarity or hydrogen-bonding interactions based on crystallographic data .
Q. What role does fluorination play in modulating biological activity?
The 4-fluoro group on the benzothiazole enhances metabolic stability and lipophilicity, improving membrane permeability. Compare activity against non-fluorinated analogs to quantify fluorine’s electronic effects (e.g., σ-para values). Fluorine NMR (¹⁹F) can track conformational changes upon target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
